molecular formula C7H8F3N3O2 B1386305 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 1153756-58-1

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No. B1386305
CAS RN: 1153756-58-1
M. Wt: 223.15 g/mol
InChI Key: BFYNJBFQQUMNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate” is a chemical compound with the formula C7H8F3N3O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoroethyl group attached to a carbamate group, which is further connected to a 1-methyl-1H-pyrazol-4-yl group . The exact 3D structure would require more specific data such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.15 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its interactions with biological systems, which are not detailed in the current literature .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-methylpyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-13-3-5(2-11-13)12-6(14)15-4-7(8,9)10/h2-3H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYNJBFQQUMNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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